7-Bromo-1,4-dithiaspiro[4.4]non-6-ene
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Overview
Description
7-Bromo-1,4-dithiaspiro[44]non-6-ene is a chemical compound characterized by its unique spiro structure, which includes a bromine atom and two sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1,4-dithiaspiro[4.4]non-6-ene typically involves the reaction of appropriate precursors under specific conditions. One common method includes the bromination of 1,4-dithiaspiro[4.4]non-6-ene using bromine or a bromine-containing reagent. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions, using cost-effective reagents, and employing purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1,4-dithiaspiro[4.4]non-6-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The sulfur atoms in the spiro structure can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to alter the oxidation state of the sulfur atoms.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium thiolate or primary amines in polar solvents.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in an inert solvent.
Major Products
Substitution: Products include thiol-substituted or amine-substituted derivatives.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include debrominated compounds or reduced sulfur derivatives.
Scientific Research Applications
7-Bromo-1,4-dithiaspiro[4.4]non-6-ene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 7-Bromo-1,4-dithiaspiro[4.4]non-6-ene involves its interaction with molecular targets through its bromine and sulfur atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The spiro structure also allows for unique spatial arrangements that can influence the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-8,8-dimethyl-1,4-dithiaspiro[4.4]non-6-ene
- 6-Bromo-7-methyl-1,4-dioxaspiro[4.4]non-6-ene
- 6-Bromo-1,4-dioxaspiro[4.4]non-6-ene
Uniqueness
7-Bromo-1,4-dithiaspiro[4.4]non-6-ene is unique due to its specific spiro structure containing both bromine and sulfur atoms. This combination imparts distinct chemical properties, making it valuable for specialized applications in research and industry. Its reactivity and potential biological activity set it apart from other similar compounds .
Properties
CAS No. |
81770-77-6 |
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Molecular Formula |
C7H9BrS2 |
Molecular Weight |
237.2 g/mol |
IUPAC Name |
8-bromo-1,4-dithiaspiro[4.4]non-8-ene |
InChI |
InChI=1S/C7H9BrS2/c8-6-1-2-7(5-6)9-3-4-10-7/h5H,1-4H2 |
InChI Key |
WBTGXODTGXEVSS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C=C1Br)SCCS2 |
Origin of Product |
United States |
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